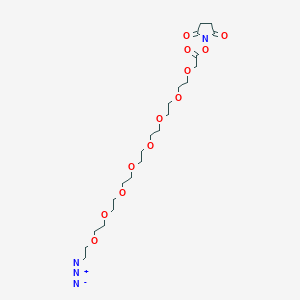
Azido-PEG8-CH2CO2-NHS
Descripción general
Descripción
Synthesis Analysis
The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of Azido-PEG8-CH2CO2-NHS is C22H38N4O12 . It has a molecular weight of 550.6 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG8-CH2CO2-NHS can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
Azido-PEG8-CH2CO2-NHS is a PEG derivative that is hydrophilic, which increases its solubility in aqueous media . It has a molecular weight of 550.6 g/mol and a molecular formula of C22H38N4O12 .Aplicaciones Científicas De Investigación
Protein Labeling
Azido-PEG8-CH2CO2-NHS is commonly used to label proteins. The NHS ester reacts with primary amines (-NH2) present on the surface of proteins, allowing for the attachment of the azide-functionalized PEG linker . This modification can enhance the solubility and stability of proteins in aqueous solutions, making it valuable for various biochemical applications.
Click Chemistry
The azide group of Azido-PEG8-CH2CO2-NHS can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition . This reaction is widely used to create stable triazole linkages between molecules, which is essential for constructing complex molecular architectures in drug development and materials science.
Drug Delivery Systems
In drug delivery, Azido-PEG8-CH2CO2-NHS can be used to modify drug molecules or nanoparticles to improve their circulation time and reduce immunogenicity . The PEGylation process helps to create a hydrophilic barrier around the drug, enhancing its pharmacokinetics and biodistribution.
Surface Modification
The reagent can be employed to modify surfaces, such as nanoparticles or other carriers, to introduce azide groups that can further react with alkyne-modified molecules . This application is crucial in developing targeted delivery systems and diagnostic tools.
Glycan Profiling
Azido-PEG8-CH2CO2-NHS can be used in glycan profiling to study cell surface glycans, which play a role in cell recognition and disease pathology . By labeling glycans with an azide group, researchers can track changes in glycan profiles associated with diseases.
Optoelectronic Devices
In the field of optoelectronics, Azido-PEG8-CH2CO2-NHS can be used to modify the surface of two-dimensional materials like indium selenide crystals, which are promising for high-mobility optoelectronic devices . The modification can improve the interface between organic and inorganic materials, enhancing device performance.
Orthogonal Bioconjugation
Azido-PEG8-CH2CO2-NHS enables orthogonal bioconjugation strategies, where multiple bioconjugation reactions can be performed without interference from one another . This is particularly useful in the synthesis of complex biomolecules or the creation of multifunctional therapeutic agents.
Mecanismo De Acción
Target of Action
The primary targets of Azido-PEG8-CH2CO2-NHS are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
Azido-PEG8-CH2CO2-NHS is a PEG linker containing an azide group and an NHS ester. The azide (N3) group can react with alkyne, BCN, DBCO via Click Chemistry . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The azide group of Azido-PEG8-CH2CO2-NHS readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . This reaction is part of the broader field of bioconjugation, which involves the chemical modification of biological molecules.
Pharmacokinetics
The hydrophilic PEG spacer in Azido-PEG8-CH2CO2-NHS increases solubility in aqueous media . This property can enhance the bioavailability of the compound.
Result of Action
The result of the action of Azido-PEG8-CH2CO2-NHS is the formation of a stable triazole linkage with the target molecule . This can be used for the labeling of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Action Environment
The action of Azido-PEG8-CH2CO2-NHS is influenced by the environmental conditions. For instance, the hydrophilic PEG spacer increases solubility in aqueous media . The compound is typically stored at -20°C and shipped at ambient temperature , indicating that it is stable under a range of temperatures.
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O12/c23-25-24-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-22(29)38-26-20(27)1-2-21(26)28/h1-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLXAMVEGXXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



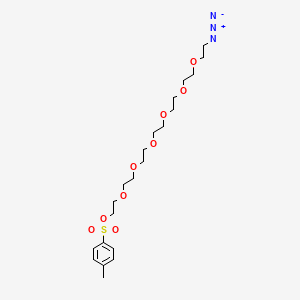
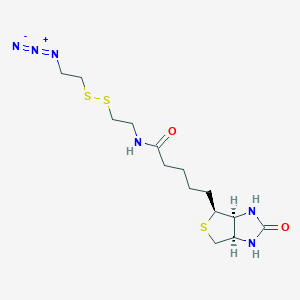

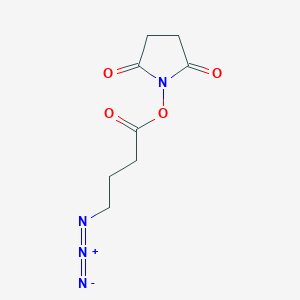
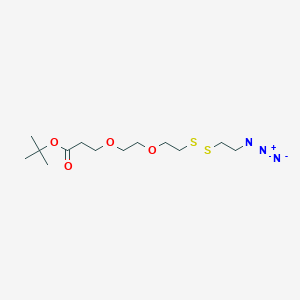


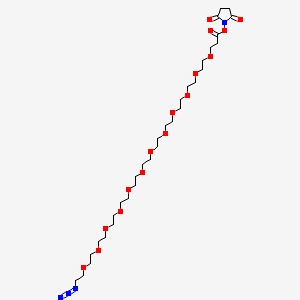
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
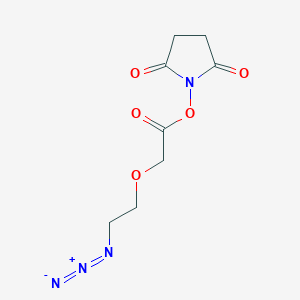
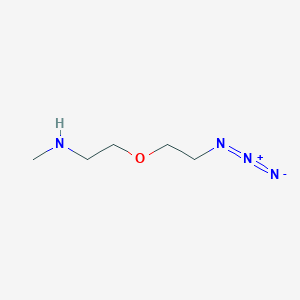
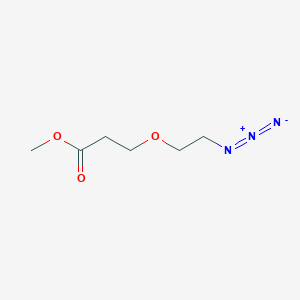

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)